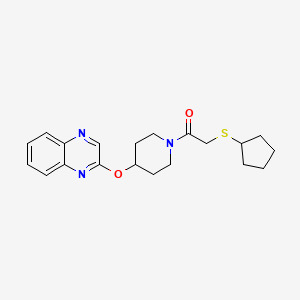

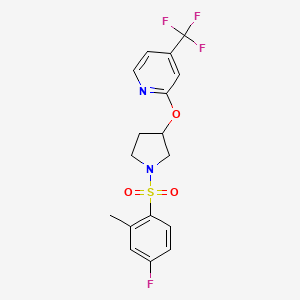

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide, also known as TPCS2a, is a chemical compound that has gained significant attention in the field of scientific research. TPCS2a is a photosensitizer that is used in photodynamic therapy (PDT) to treat cancer. PDT is a non-invasive treatment that involves the use of a photosensitizer, light, and oxygen to destroy cancer cells.

Scientific Research Applications

Synthesis and Molecular Docking

Compounds containing sulfonamide moieties, including derivatives related to N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide, have been synthesized and evaluated for various biological activities. For instance, novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety have been synthesized and showed significant antiproliferative activity against human breast cancer cell lines, with molecular docking studies suggesting potential interactions with cancer-related biomolecular targets (Bashandy et al., 2014).

Antibacterial Evaluation

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has also been explored, aiming to develop novel antibacterial agents. Precursors were reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, among others, demonstrating significant antibacterial activities (Azab et al., 2013).

Structural Characterisation and Nuclease Activity

Structural characterisation of metal complexes containing sulfonamide derivatives reveals insights into their potential applications in material science and catalysis. For example, the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene led to the isolation of products not yielding the expected Schiff base but instead forming complexes that were structurally characterised and demonstrated interesting chemical properties (Sousa et al., 2001).

Antioxidant Activity

The design and synthesis of derivatives with indole and thiophene moieties have been pursued to investigate their potential as antioxidants. These derivatives were evaluated against ABTS, demonstrating notable antioxidant activities. Molecular docking studies were performed to propose mechanisms of action, highlighting their potential in medicinal chemistry (Aziz et al., 2021).

Supramolecular Structures

Investigations into the supramolecular structures of sulfonamide derivatives provide insights into their physicochemical properties and potential applications in drug design and materials science. Studies on isomeric sulfonamides have elucidated differences in their hydrogen-bonding arrangements, impacting their chemical behavior and applications (Hulita et al., 2005).

properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-22(20,13-5-2-7-16-11-13)18-10-12-4-1-8-17-15(12)14-6-3-9-21-14/h1-9,11,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTBRPKBTZWKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2478118.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2478126.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide](/img/structure/B2478134.png)

![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478136.png)

![4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2478137.png)